molecular formula C6H6BrN3O2 B1279009 5-Bromo-N-methyl-3-nitropyridin-2-amine CAS No. 70232-59-6

5-Bromo-N-methyl-3-nitropyridin-2-amine

Cat. No.: B1279009
CAS No.: 70232-59-6
M. Wt: 232.03 g/mol
InChI Key: KOPIJZGJPUGTHU-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a cornerstone of heterocyclic chemistry. Its derivatives are integral to numerous areas of chemical science and industry.

The pyridine substructure is a prevalent heterocycle found in a wide array of natural products, pharmaceuticals, and functional materials. The unique electronic properties and versatile reactivity of the pyridine ring make it a crucial component in the design and synthesis of new organic compounds. Many methodologies for the synthesis of these heterocycles rely on condensation reactions of amines and carbonyl compounds or cycloaddition reactions.

The introduction of halogen and nitro groups onto the pyridine ring profoundly alters its chemical behavior. The electronegative nitrogen atom in the pyridine ring decreases the electron density of the ring, making it less reactive towards electrophilic aromatic substitution compared to benzene. libretexts.org

Halogenation of pyridines can be challenging and often requires harsh conditions. libretexts.org The position of halogenation is influenced by the reaction conditions and the presence of other substituents. Halogenated pyridines are important intermediates for creating a variety of agrochemicals and other bioactive compounds.

Nitration of pyridine is also a difficult reaction that typically proceeds in low yield. libretexts.org The presence of an electron-withdrawing nitro group further deactivates the ring towards electrophilic attack. However, the nitro group can act as a directing group for subsequent nucleophilic substitution reactions.

Contextualization of 5-Bromo-N-methyl-3-nitropyridin-2-amine within Pyridine Chemistry

This compound is a specific example of a halogenated nitropyridin-2-amine that showcases the interplay of different functional groups on a pyridine scaffold.

The structure of this compound is characterized by a pyridine ring substituted with a bromine atom at the 5-position, a nitro group at the 3-position, and a methylamino group at the 2-position. This particular arrangement of substituents creates a unique electronic environment within the molecule.

PropertyValue
Molecular Formula C6H6BrN3O2
Molecular Weight 232.03 g/mol
CAS Number 70232-59-6

Table 1: Physicochemical Properties of this compound sigmaaldrich.com

The presence of the electron-donating methylamino group at the 2-position can partially counteract the electron-withdrawing effects of the bromine atom and the powerful nitro group. This electronic tug-of-war influences the molecule's reactivity and potential for further chemical transformations.

To understand the specific properties of this compound, it is useful to compare it with its positional isomers and other related pyridine derivatives.

Positional isomers are molecules that have the same molecular formula but differ in the position of their functional groups on the carbon skeleton. The location of substituents on the pyridine ring has a dramatic impact on the electronic properties and reactivity of the molecule.

Furthermore, the nature of the amino substituent also plays a crucial role. The N,N-dipropylamino group in the hypothetical isomer is a stronger electron-donating group compared to the N-methylamino group in this compound due to the greater inductive effect of the two propyl groups. This enhanced electron donation would influence the basicity of the pyridine nitrogen and the nucleophilicity of the amino group.

The electronic interplay between the electron-withdrawing bromine and nitro groups and the electron-donating amino group is complex and highly dependent on their relative positions. For instance, the resonance effects of these substituents will be altered based on their ortho, meta, or para relationship to each other and to the ring nitrogen, leading to significant differences in the chemical reactivity of the isomers. nih.gov

Comparative Analysis with Related Pyridine Derivatives

Impact of Nitro Group on Nucleophilicity (e.g., 5-bromo-N,N-dimethyl-3-nitropyridin-2-amine vs. parent compound)

The nucleophilicity of the exocyclic amino group in nitropyridin-2-amines is significantly influenced by the electronic effects of the substituents on the pyridine ring. The nitro group, being a potent electron-withdrawing group through both inductive and resonance effects, substantially decreases the electron density on the entire pyridine ring. stackexchange.comnih.gov This, in turn, reduces the electron-donating ability of the exocyclic amino group, thereby diminishing its nucleophilicity compared to a non-nitrated aminopyridine.

In the case of 5-bromo-N,N-dimethyl-3-nitropyridin-2-amine, several factors come into play when considering the nucleophilicity of the nitrogen atom of the dimethylamino group compared to its parent primary amine, 5-bromo-3-nitropyridin-2-amine.

Inductive Effect of Alkyl Groups: The two methyl groups on the nitrogen atom are electron-donating through an inductive effect. This effect increases the electron density on the nitrogen atom, which would be expected to enhance its nucleophilicity. Generally, secondary amines are more nucleophilic than primary amines, and tertiary amines are even more so in the gas phase. masterorganicchemistry.com

Electronic Effect of the Nitro Group: As previously mentioned, the overriding electronic feature of the ring is the strong electron-withdrawing nature of the nitro group. This effect significantly deactivates the entire molecule towards electrophilic attack and reduces the basicity and nucleophilicity of the exocyclic amino group.

Chemical Properties and Synthesis of this compound

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 70232-59-6 sigmaaldrich.com
Molecular Formula C₆H₆BrN₃O₂ sigmaaldrich.com
Molecular Weight 232.03 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com

This data is based on commercially available information for this compound.

The synthesis of this compound is not extensively detailed in the public domain. However, general synthetic strategies for related compounds can provide a putative pathway. A plausible approach could involve the N-methylation of the corresponding primary amine, 2-amino-5-bromo-3-nitropyridine (B172296). The synthesis of 2-amino-5-bromo-3-nitropyridine itself can be achieved through the nitration of 2-amino-5-bromopyridine (B118841) using a mixture of nitric acid and sulfuric acid. orgsyn.org

Alternatively, a synthetic route could begin with a pre-functionalized pyridine ring, where the N-methyl group is introduced prior to bromination or nitration, although the directing effects of the substituents would need to be carefully considered.

Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it a substrate for nucleophilic aromatic substitution reactions. The bromine atom at the 5-position can potentially be displaced by strong nucleophiles under forcing conditions, or more likely, participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. mdpi.com

The nitro group can be reduced to an amino group, which would provide a handle for further derivatization, for example, through diazotization or acylation. This transformation would also dramatically alter the electronic properties of the pyridine ring, making it more electron-rich.

While specific, detailed research applications for this compound are not widely reported, its structural motifs are found in compounds of interest in medicinal chemistry and materials science. Halogenated and nitrated pyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals. indiamart.com The ability to undergo a variety of chemical transformations makes this compound a potentially valuable building block for the creation of diverse molecular libraries for drug discovery and for the development of novel organic materials.

Properties

IUPAC Name

5-bromo-N-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-8-6-5(10(11)12)2-4(7)3-9-6/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPIJZGJPUGTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446490
Record name 5-Bromo-N-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70232-59-6
Record name 5-Bromo-N-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 5 Bromo N Methyl 3 Nitropyridin 2 Amine

Synthetic Routes to 5-Bromo-N-methyl-3-nitropyridin-2-amine

The principal pathway to obtaining this compound involves the targeted functionalization of a pre-synthesized pyridine (B92270) ring. This is typically achieved through a nucleophilic aromatic substitution reaction on a suitable precursor.

Amination Reactions with Methylamine (B109427)

A key step in the synthesis is the introduction of the N-methylamino group. This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction, where methylamine acts as the nucleophile.

The most direct route to the target compound is the reaction of 5-bromo-2-chloro-3-nitropyridine (B118568) with methylamine. In this reaction, the methylamine selectively displaces the chlorine atom at the C2 position of the pyridine ring. The reactivity of the C2 position towards nucleophilic attack is significantly enhanced by the presence of the electron-withdrawing nitro group at the C3 position and the inherent electron-deficient nature of the pyridine ring nitrogen. youtube.com This activation facilitates the departure of the chloride leaving group upon attack by the methylamine nucleophile. researchgate.netnih.gov The reaction proceeds through a Meisenheimer complex, a temporary intermediate formed during the nucleophilic aromatic substitution. researchgate.netnih.gov

The efficiency and yield of the amination reaction are highly dependent on the reaction conditions. The optimization of these parameters is crucial for a successful synthesis. Key variables that are typically optimized include the choice of solvent, the base used, reaction temperature, and duration.

For nucleophilic aromatic substitutions on chloropyridines, polar aprotic solvents such as Tetrahydrofuran (THF), Dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are often employed to facilitate the reaction. researchgate.netclockss.org The temperature can be varied to control the reaction rate, with higher temperatures generally leading to faster conversions. However, this must be balanced against the potential for side reactions. The reaction time is monitored to ensure completion, often using techniques like Thin Layer Chromatography (TLC). researchgate.net Isolation of the final product typically involves standard workup procedures, which may include extraction and purification by crystallization or chromatography to obtain this compound in high purity.

ParameterConditionRationale/Effect on Yield
SolventTHF, DMSO, AcetonitrilePolar aprotic solvents are generally effective for SNAr reactions. researchgate.netchemrxiv.org
TemperatureRoom Temperature to RefluxHigher temperatures increase reaction rate but may also increase byproduct formation.
Reaction TimeMonitored (e.g., by TLC)Ensures the reaction proceeds to completion for maximum yield. researchgate.net
BaseExcess Methylamine or Non-nucleophilic base (e.g., Triethylamine)Neutralizes the HCl generated during the reaction.
IsolationAqueous workup, extraction, crystallizationPurifies the product from unreacted starting materials and byproducts.

Precursor Synthesis Strategies

The synthesis of the key precursor, 5-bromo-2-chloro-3-nitropyridine, requires a multi-step approach starting from more basic pyridine derivatives. This involves the sequential introduction of the bromo and nitro functionalities.

The synthesis of the intermediate 5-Bromo-2-aminopyridine is a critical first step. This is typically achieved through the electrophilic bromination of 2-aminopyridine (B139424). The amino group at the C2 position is an activating group, directing the incoming electrophile (bromine) primarily to the C5 position.

Several methods have been reported for this transformation. A common laboratory-scale method involves the use of N-Bromosuccinimide (NBS) as the brominating agent in a solvent like acetone, which can produce yields as high as 95%. google.comijssst.info Another approach uses a solution of bromine in acetic acid, which provides the product in good yields (62-67%). orgsyn.org Other brominating agents, such as phenyltrimethylammonium (B184261) tribromide, have also been employed to minimize the formation of di-substituted byproducts. google.com

Brominating AgentSolventTemperature (°C)Reported Yield (%)Reference
Bromine (Br₂)Acetic Acid<2062-67 orgsyn.org
N-Bromosuccinimide (NBS)Acetone-8 to 1095 google.comijssst.info
Phenyltrimethylammonium tribromideChloroform2578 google.com

The introduction of the nitro group is another key transformation. In the context of this synthesis, the nitration of 2-amino-5-bromopyridine (B118841) is a crucial step to produce 2-amino-5-bromo-3-nitropyridine (B172296). This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture). The strong acidic conditions are necessary to generate the nitronium ion (NO₂⁺), the active electrophile.

The reaction is performed at low temperatures (0-5°C) to control the exothermic nature of the nitration and to prevent over-nitration or side reactions. orgsyn.orgchemicalbook.com The reaction mixture is then typically stirred at room temperature and gently heated to ensure the reaction goes to completion before being quenched on ice and neutralized to precipitate the product. orgsyn.org This method has been shown to produce 2-amino-5-bromo-3-nitropyridine in yields of up to 78%. orgsyn.org This intermediate can then be converted to 5-bromo-2-chloro-3-nitropyridine, the direct precursor for the final amination step.

Synthesis of 5-Bromo-2-methyl-3-nitropyridine from 2-Amino-5-bromo-4-methylpyridine via Oxidation

However, the oxidation of an amino group on a pyridine ring to a nitro group is a known transformation. For instance, the synthesis of 2-nitro-5-bromopyridine can be achieved from 2-amino-5-bromopyridine. google.com This process typically involves dissolving the aminopyridine in an acidic medium, such as acetic acid or concentrated sulfuric acid, and treating it with a strong oxidizing agent like peracetic acid or a mixture of hydrogen peroxide and sulfuric acid. google.com The reaction mechanism involves the oxidation of the exocyclic amino group to a nitro group. This general methodology highlights a plausible, albeit different, route for creating a nitropyridine from an aminopyridine precursor.

Table 1: General Conditions for Oxidation of Aminopyridines

Starting Material Oxidizing Agent Solvent/Medium Product
2-Amino-5-bromopyridine Peracetic Acid Acetic Acid 2-Nitro-5-bromopyridine google.com

Chemical Transformations and Derivatizations

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the bromo, nitro, and N-methylamino substituents. These groups modulate the electron density of the pyridine ring and provide sites for various chemical reactions.

Nucleophilic Substitution Reactions

The pyridine ring in this compound is electron-deficient due to the presence of the strongly electron-withdrawing nitro group. This electronic feature makes the ring susceptible to nucleophilic attack.

In the context of nucleophilic aromatic substitution (SNAr) on nitropyridine systems containing a halogen, the regioselectivity of the attack is a critical consideration. Research on related 2-substituted-3-nitro-5-halopyridines has shown a strong preference for the substitution of the nitro group rather than the halogen atom at the 5-position. nih.gov

Studies involving the reaction of various 2-methyl- and 2-arylvinyl-3-nitropyridines with thiol nucleophiles in the presence of a base like potassium carbonate demonstrated that the 3-nitro group is selectively displaced. nih.gov This occurs because the nitro group, in this specific electronic arrangement, acts as a more effective nucleofuge (leaving group) than the bromine atom. The substitution occurs preferentially at the C3 position, leading to the formation of 3-thioether pyridine derivatives. nih.gov This indicates that direct substitution of the bromine atom in this compound by common S-, N-, or O-nucleophiles may be challenging, as the reaction would likely favor displacement of the nitro group. nih.gov

Table 2: Regioselectivity in Nucleophilic Substitution of 3-Nitro-5-bromopyridines

Substrate Nucleophile Product Observation Reference
5-Bromo-2-methyl-3-nitropyridine Benzylthiol (BnSH) 3-(Benzylsulfanyl)-5-bromo-2-methylpyridine Selective substitution of the 3-NO₂ group nih.gov

While the bromine atom shows lower reactivity in SNAr reactions compared to the nitro group, it is an excellent functional group for participating in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. The reactivity of halogens in the key oxidative addition step of these catalytic cycles generally follows the order: I > Br > Cl > F. researchgate.net

The carbon-bromine bond in this compound is sufficiently reactive to undergo oxidative addition to a low-valent palladium(0) catalyst. researchgate.net The electronic nature of the pyridine ring, influenced by the electron-donating N-methylamino group and the electron-withdrawing nitro group, further modulates the reactivity of the C-Br bond. This makes the bromine atom a valuable handle for introducing new carbon-carbon or carbon-heteroatom bonds at the 5-position of the pyridine ring, allowing for extensive derivatization of the core structure.

Reduction of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amino group, providing a key step in the synthesis of various diamine derivatives.

The reduction of the nitro group in this compound to yield 5-bromo-N2-methylpyridine-2,3-diamine is a feasible and synthetically useful transformation. A well-established method for the reduction of a nitro group on a similar pyridine scaffold is the use of reduced iron in an acidified ethanol-water mixture. orgsyn.org

This method has been successfully applied to the synthesis of 2,3-diamino-5-bromopyridine (B182523) from 2-amino-5-bromo-3-nitropyridine. orgsyn.org The reaction proceeds by heating the nitro compound with an excess of iron powder in aqueous ethanol (B145695) containing a catalytic amount of a strong acid, such as hydrochloric acid. The iron metal acts as the reducing agent in this heterogeneous reaction, converting the nitro group to an amino group in good yield. This classical reduction method is tolerant of the bromine substituent, leaving it intact for potential further functionalization.

Table 3: Reaction Protocol for Nitro Group Reduction

Starting Material Reagents Conditions Product Reference
2-Amino-5-bromo-3-nitropyridine Reduced Iron, HCl (cat.), 95% Ethanol, Water Heat on steam bath for 1 hour 2,3-Diamino-5-bromopyridine orgsyn.org
Reducing Agents and Conditions (e.g., SnCl2·2H2O, catalytic hydrogenation)

The reduction of the nitro group on the this compound scaffold is a critical transformation, paving the way for further functionalization, particularly in the synthesis of fused heterocyclic systems. This conversion of the nitro group to a primary amine is typically achieved under various reducing conditions, with the choice of reagent and conditions depending on the desired selectivity and the presence of other functional groups.

Commonly employed methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of metallic reducing agents in acidic media.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are frequently utilized. The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297). Catalytic hydrogenation is often considered a "clean" method as the byproducts are easily removed. However, care must be taken as the bromine substituent could potentially be removed via hydrodebromination under harsh conditions. For related nitro-substituted pyridines, catalytic hydrogenation has been shown to be effective, though the potential for dehalogenation must be considered.

Metallic Reducing Agents: A widely used and effective method for the reduction of nitroarenes is the use of metals in an acidic environment. Stannous chloride dihydrate (SnCl2·2H2O) in a solvent like ethanol or ethyl acetate is a classic and reliable choice for this transformation. The reaction proceeds via a series of electron transfer steps, with the tin(II) species being oxidized to tin(IV). Another common system involves the use of iron powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride in an alcohol/water mixture. For example, the reduction of the related compound 2-methyl-3-nitro-5-bromopyridine has been successfully achieved with high yield using reduced iron powder and ammonium chloride in a methanol/water solvent system at reflux.

The general reaction for the reduction is as follows:

Reduction of this compound

Caption: General scheme for the reduction of the nitro group to an amine.

A summary of typical conditions for the reduction of related nitro-pyridines is presented in the table below.

Reagent SystemSolventTemperatureNotes
H₂, Pd/CEthanol or MethanolRoom TemperatureCan lead to hydrodebromination.
SnCl₂·2H₂OEthanol or Ethyl AcetateRefluxA common and effective method.
Fe, NH₄ClMethanol/WaterRefluxHigh-yielding for similar substrates. guidechem.com

Oxidation Reactions of the Pyridine Ring

The pyridine ring, being an electron-deficient aromatic system, is generally resistant to electrophilic attack, including oxidation reactions. This inherent low reactivity is further intensified in this compound due to the presence of two strong electron-withdrawing groups: the bromo substituent at the 5-position and the nitro group at the 3-position.

Consequently, oxidation of the carbon atoms within the pyridine ring is challenging and typically requires harsh conditions with powerful oxidizing agents like potassium permanganate (B83412) or ozone, which often lead to ring degradation rather than controlled functionalization. researchgate.netnih.gov

The most feasible oxidation reaction for this class of compounds occurs at the pyridine nitrogen atom, leading to the formation of a pyridine N-oxide. researchgate.netorganic-chemistry.orgalmerja.com This transformation is significant as the resulting N-oxide functionality can alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitutions. For electron-deficient pyridines, standard oxidizing agents like peroxy acids (e.g., m-CPBA) may be sluggish. More potent reagent systems are often necessary to achieve the N-oxidation. researchgate.net

Effective reagent combinations for the N-oxidation of highly electron-deficient pyridines include:

Urea-hydrogen peroxide (UHP) and Trifluoroacetic Anhydride (TFAA) researchgate.net

Trifluoromethanesulfonic Anhydride and Sodium Percarbonate researchgate.net

These systems generate a highly electrophilic oxidizing species in situ, which is capable of attacking the lone pair of electrons on the pyridine nitrogen despite the ring's deactivation. The formation of the N-oxide can be a strategic step to enable subsequent reactions that would otherwise be difficult to perform on the parent pyridine. youtube.com

Cyclocondensation Reactions to Form Fused Heterocyclic Systems

Following the reduction of the nitro group to an amine, the resulting 5-bromo-N2-methylpyridine-2,3-diamine is a valuable precursor for cyclocondensation reactions. This ortho-diamine functionality allows for the construction of fused five-membered heterocyclic rings, leading to the formation of bicyclic systems such as imidazo[4,5-b]pyridines. These structures are of significant interest in medicinal chemistry. organic-chemistry.org

Synthesis of Imidazo[4,5-b]pyridines

The synthesis of the imidazo[4,5-b]pyridine core from 5-bromo-N2-methylpyridine-2,3-diamine involves a cyclocondensation reaction with a suitable one-carbon electrophile. researchgate.netchinesechemsoc.org This process typically involves the formation of two new carbon-nitrogen bonds to close the imidazole (B134444) ring.

A variety of reagents can serve as the one-carbon source, leading to different substituents at the 2-position of the resulting imidazo[4,5-b]pyridine system. Common methods include:

Reaction with Aldehydes: Condensation with an aldehyde (R-CHO) in an oxidizing medium (e.g., in the presence of sodium metabisulfite) yields a 2-substituted imidazo[4,5-b]pyridine. chinesechemsoc.org

Reaction with Carboxylic Acids or their Derivatives: Heating the diamine with a carboxylic acid (R-COOH) or its corresponding ester or acid chloride can also lead to cyclization.

Reaction with Ethyl Cyanoacetate: This reaction proceeds at high temperatures and results in the formation of a 2-cyanomethyl-substituted imidazo[4,5-b]pyridine. guidechem.com

The general pathway is illustrated below:

Synthesis of Imidazo[4,5-b]pyridines

Caption: General pathway for the synthesis of imidazo[4,5-b]pyridines from 5-bromo-N2-methylpyridine-2,3-diamine.

Influence of Substituents on Cyclization Efficiency

The efficiency of the cyclocondensation reaction is influenced by the electronic nature of the substituents on the pyridine ring. The substituents affect the nucleophilicity of the two amino groups in the 5-bromo-N2-methylpyridine-2,3-diamine intermediate.

N-methyl group: The N-methyl group at the 2-position is an electron-donating group (EDG) by induction. This effect increases the electron density on the adjacent nitrogen atom, enhancing its nucleophilicity and potentially facilitating the initial step of the condensation reaction.

Suzuki Cross-Coupling Reactions

The bromine atom at the 5-position of this compound serves as an effective handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling. google.comoc-praktikum.de This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at this position. The reaction typically involves a palladium catalyst, a base, and an organoboron reagent (e.g., a boronic acid or boronic ester).

The general scheme for the Suzuki coupling is as follows:

Suzuki Cross-Coupling Reaction

Caption: Suzuki cross-coupling of this compound with an arylboronic acid.

Studies on the closely related compound, 5-bromo-2-methylpyridin-3-amine (B1289001), have demonstrated that Suzuki coupling proceeds in moderate to good yields with various arylboronic acids. google.comoc-praktikum.de The presence of the nitro group in the target compound makes the pyridine ring more electron-deficient, which can facilitate the oxidative addition step of the catalytic cycle, a key step in the Suzuki reaction mechanism.

Optimization of Suzuki Coupling Conditions for Derivatives

Achieving high yields and minimizing side reactions in the Suzuki coupling of this compound derivatives requires careful optimization of several reaction parameters. nih.govnih.gov

Key Parameters for Optimization:

ParameterCommon OptionsConsiderations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligandThe choice of catalyst and ligand is crucial. For heteroaryl halides, ligands like triphenylphosphine (B44618) (PPh₃) or more specialized phosphine (B1218219) ligands are often effective. google.comoc-praktikum.de
Base K₃PO₄, K₂CO₃, Cs₂CO₃An inorganic base is required to activate the boronic acid. Potassium phosphate (B84403) (K₃PO₄) is often a good choice for these types of substrates. google.com
Solvent 1,4-Dioxane (B91453)/Water, Toluene, DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic substrate and the inorganic base. A 4:1 mixture of 1,4-dioxane and water is frequently employed. google.comoc-praktikum.de
Temperature 85-100 °CThe reaction often requires heating to proceed at a reasonable rate. google.com
Substrate Protection Amine protection (e.g., as an amide)The primary/secondary amine functionality can sometimes interfere with the catalyst. In such cases, protection of the amine as an acetamide (B32628) can improve yields. The amide can then be hydrolyzed post-coupling. google.com

Research on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine showed that the reaction proceeds efficiently with Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a 1,4-dioxane/water mixture at temperatures between 85-95 °C. google.com It was also noted that both electron-donating and electron-withdrawing groups on the arylboronic acid partner were well-tolerated, leading to good product yields. google.com This robustness suggests that a wide range of functionalized derivatives can be synthesized using this powerful cross-coupling methodology.

Application in Synthesizing 2,6-Disubstituted Imidazo[4,5-b]pyridines

This compound serves as a crucial intermediate in the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines. A notable synthetic route involves the amination of 5-bromo-2-chloro-3-nitropyridine with an excess of methylamine to produce this compound in high yield (88%). researchgate.net The reaction is typically conducted at a cooled temperature of 0 °C before the addition of the amine. researchgate.net

Following its synthesis, the nitro group of this compound is reduced to an amino group, forming a diaminopyridine derivative. This intermediate then undergoes cyclocondensation with an aldehyde, in the presence of an oxidant like p-benzoquinone, to form the imidazo[4,5-b]pyridine scaffold. researchgate.net For instance, condensation with benzaldehyde (B42025) yields the corresponding N-methyl substituted 6-bromo-2-phenylimidazo[4,5-b]pyridine in a high yield of 86%. researchgate.net The resulting bromo-substituted imidazopyridine can be further functionalized, for example, through Suzuki cross-coupling reactions to introduce various substituents at the 6-position. researchgate.net

A summary of the reaction yields in the synthesis of a 2,6-disubstituted imidazo[4,5-b]pyridine from 5-bromo-2-chloro-3-nitropyridine is presented in the table below.

Reaction StepReactant(s)ProductYield (%)
Amination5-bromo-2-chloro-3-nitropyridine, methylamineThis compound88
CyclocondensationN-methyl-5-bromo-2,3-diaminopyridine, benzaldehydeN-methyl substituted 6-bromo-2-phenylimidazo[4,5-b]pyridine86

Challenges and Future Directions in Synthetic Approaches

The synthesis of this compound and its derivatives is not without its challenges. Key areas for future development include enhancing regioselectivity in substitution reactions and adopting more environmentally friendly synthetic methods.

Regioselectivity Control in Substitution Reactions

The pyridine ring in this compound is electron-deficient due to the presence of the nitro group and the nitrogen atom in the ring. This electronic nature dictates the regioselectivity of substitution reactions. Nucleophilic aromatic substitution (SNAr) reactions are common for such electron-poor systems. The positions ortho and para to the activating nitro group (positions 2 and 4) are the most susceptible to nucleophilic attack.

In the synthesis of the parent compound from 5-bromo-2-chloro-3-nitropyridine, the incoming methylamine nucleophile selectively displaces the chlorine atom at the 2-position. This high regioselectivity is attributed to the strong activation by the adjacent nitro group. However, in further substitution reactions on the this compound scaffold, controlling regioselectivity can be more complex. The presence of multiple substituents (bromo, methylamino, and nitro groups) can lead to the formation of isomeric products. Future research will likely focus on the development of catalysts and reaction conditions that can precisely control the position of subsequent functionalization, which is crucial for the synthesis of specific, complex molecules.

Development of Green Chemistry Synthetic Protocols

Traditional synthetic methods for pyridine derivatives often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. The principles of green chemistry aim to address these issues by designing more sustainable chemical processes.

For the synthesis of this compound and related compounds, the development of greener synthetic protocols is an important future direction. This includes the exploration of alternative, less hazardous solvents. Research has shown that solvents like Cyrene, a biodegradable, biomass-derived solvent, can be a viable substitute for commonly used toxic solvents such as DMF and NMP in some pyridine syntheses. thieme-connect.com

Furthermore, the use of catalytic methods over stoichiometric reagents is a cornerstone of green chemistry. For amination reactions on halopyridines, advancements in palladium-catalyzed amination or even transition-metal-free SNAr reactions in greener solvents like water are being explored. researchgate.net The development of efficient, recyclable heterogeneous catalysts could also significantly improve the environmental footprint of these syntheses. acs.org Adopting these green chemistry principles will be essential for the sustainable production of this compound and its derivatives in the future.

Advanced Spectroscopic and Computational Analyses

Vibrational Spectroscopy Investigations

Detailed experimental and theoretical vibrational studies, including Fourier Transform-Infrared (FT-IR) and Fourier Transform-Raman (FT-Raman) spectroscopy, coupled with Normal Coordinate Analysis (NCA) and Potential Energy Distribution (PED) calculations, are not available in the reviewed literature for 5-Bromo-N-methyl-3-nitropyridin-2-amine. Such analyses are crucial for the definitive assignment of fundamental vibrational modes of the molecule.

Fourier Transform-Infrared (FT-IR) Spectroscopy

No specific, peer-reviewed FT-IR spectral data with vibrational assignments for this compound could be located.

Fourier Transform-Raman (FT-Raman) Spectroscopy

Publicly accessible FT-Raman spectra with corresponding vibrational mode assignments for this compound are not available.

Normal Coordinate Analysis (NCA) and Potential Energy Distribution (PED)

A Normal Coordinate Analysis, which is a computational method used to assign vibrational spectra, has not been published for this compound. Consequently, Potential Energy Distribution (PED) data, which quantifies the contribution of individual internal coordinates to each normal mode, is also unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectroscopic analyses, including chemical shift assignments, have not been documented in scientific journals or publicly available spectral databases for this compound.

¹H NMR Spectroscopic Analysis

No published data containing the experimental ¹H NMR spectrum or a table of chemical shifts and their assignments for the protons of this compound was found.

¹³C NMR Spectroscopic Analysis

No published data containing the experimental ¹³C NMR spectrum or a table of chemical shifts for the carbon atoms of this compound was found.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed experimental and theoretical UV-Vis spectroscopic data specifically for this compound are not extensively detailed in publicly available scientific literature. However, the analysis of related nitro-substituted pyridine (B92270) derivatives provides a framework for understanding their expected optical properties.

For this class of compounds, the UV-Vis absorption spectra are typically characterized by electronic transitions within the aromatic system. nsk.hr These transitions often include π→π* excitations localized on the pyridine ring and charge-transfer interactions involving the electron-donating amino group and the electron-withdrawing nitro group. The presence of these competing groups on the aromatic ring is expected to give rise to distinct absorption bands.

While specific theoretical UV-Vis spectra for this compound have not been published, computational methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly used to predict the electronic absorption spectra of similar molecules. These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them, and the wavelengths of maximum absorption (λmax), which can then be correlated with experimental data.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a compound. For this compound, electrospray ionization mass spectrometry (ESI-MS) has been used to confirm its molecular mass. A patent document reports the detection of the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 232.0, which corresponds to the expected molecular weight of the compound (232.03 g/mol ). googleapis.com

The isotopic pattern characteristic of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br isotopes) would be an expected feature in the mass spectrum, providing further confirmation of the compound's identity. Analysis of reaction mixtures containing this compound has also been conducted by mass spectrometry to identify starting materials and byproducts. nih.gov

Table 2: Mass Spectrometry Data for this compound
Ion m/z (Mass-to-Charge Ratio) Technique Reference
[M+H]⁺232.0ESI-MS googleapis.com

Computational Chemistry Studies

Specific computational studies focusing solely on this compound are not readily found in the reviewed literature. However, the methodologies for such studies are well-established for analogous pyridine derivatives.

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, typically those with electron donor and acceptor groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. These materials are of interest for applications in optoelectronics and photonics. The key parameters for NLO activity are the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov

Computational methods can reliably predict these properties. A high value of the first hyperpolarizability (β) is a primary indicator of NLO activity. For 2-Amino-3-bromo-5-nitropyridine, the calculated dipole moment and a high hyperpolarizability value suggested that it could be a good candidate for NLO applications. researchgate.netnih.gov The presence of the electron-donating amino group and the electron-withdrawing nitro group on the pyridine ring is responsible for this property.

Table 3: NLO Properties of an Analogous Compound (2-Amino-3-bromo-5-nitropyridine) Data sourced from a computational study and used for illustrative purposes. researchgate.net

Parameter Value
Dipole Moment (μ) 1.851 Debye
Polarizability (α) 1.723 x 10-23 esu
First-Order Hyperpolarizability Calculations

There are no available research findings that report the calculation of the first-order hyperpolarizability of this compound. This parameter, crucial for assessing the potential of a molecule in nonlinear optical applications, has not been computationally determined for this compound in the reviewed literature.

Dipole Moment and Anisotropy of Polarizability

Specific calculations detailing the dipole moment and the anisotropy of polarizability for this compound have not been published. These fundamental electronic properties, which describe charge distribution and the molecule's response to an electric field, remain uncharacterized.

Molecular Docking Studies

Prediction of Biological Activity and Receptor Interactions

No molecular docking studies predicting the biological activity or specific receptor interactions of this compound have been found in the scientific literature. While the derivatives synthesized from this compound have been investigated for their biological potential, the precursor itself has not been the subject of such in silico predictions.

Inhibitory Nature and Binding Affinity to Target Proteins

Consistent with the absence of broader molecular docking studies, there is no available data on the inhibitory nature or the binding affinity of this compound to any specific protein targets. The potential of this compound as a bioactive agent remains computationally unevaluated in the public domain.

Applications and Potential Research Avenues

Intermediate in Organic Synthesis

The structure of 5-Bromo-N-methyl-3-nitropyridin-2-amine, featuring both electron-withdrawing (nitro) and electron-donating (methylamino) groups alongside a reactive halogen, makes it a valuable intermediate in synthetic chemistry. indiamart.com These features allow for a wide range of chemical transformations, enabling the construction of intricate molecular architectures.

The pyridine (B92270) backbone of this compound is a core component of many complex heterocyclic compounds. Heterocycles are fundamental to medicinal chemistry and materials science. This compound serves as a starting material for building more elaborate heterocyclic systems. For example, related aminonitropyridine structures are used to synthesize compounds like azaquinoxalinedione, a heterocyclic molecule with potential pharmaceutical applications. innospk.com The reactive sites on this compound allow chemists to efficiently construct complex molecular frameworks, highlighting its importance in bridging simple molecules with more complex, functional structures. innospk.com

The bromine atom at the 5-position of the pyridine ring is a key feature that makes this compound an excellent precursor for various cross-coupling reactions. These reactions are fundamental in organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are practical methods for synthesizing biaryl compounds, and bromo-substituted pyridines are common substrates for these transformations. mdpi.com The presence of the bromine atom allows for the strategic introduction of new functional groups, which is a crucial step in the synthesis of novel pyridine derivatives with desired electronic and steric properties. mdpi.com The compound's reactivity is considered favorable for such coupling reactions. indiamart.com

Table 1: Application in Coupling Reactions

Reaction Type Role of this compound Potential Product Class
Suzuki-Miyaura Coupling Source of bromopyridine scaffold Biaryl and hetero-biaryl compounds
Heck Reaction Aryl halide component Substituted pyridines with new C-C bonds

The nitrogen atoms within the pyridine ring and the exocyclic amino group of this compound possess lone pairs of electrons, enabling the molecule to act as a ligand. Ligands are crucial components in coordination chemistry and metal-catalyzed reactions, as they can bind to a metal center and modulate its reactivity and selectivity. Nitropyridine-containing molecules are known to form metal complexes, and Schiff bases derived from aminopyridines are well-documented for their ability to stabilize various metals in different oxidation states. mdpi.comnih.gov This capacity is vital in catalysis, where the design of the ligand can fine-tune the performance of a metal catalyst for a specific organic transformation. nih.gov

Pharmaceutical and Medicinal Chemistry Research

In the fields of pharmaceutical and medicinal chemistry, this compound is recognized as a valuable scaffold. Its structural motifs are found in various biologically active compounds, making it an attractive starting point for drug discovery programs. indiamart.commdpi.com

A "scaffold" refers to the core structure of a molecule upon which various functional groups can be built to create a library of related compounds. Nitropyridines are considered valuable scaffolds for the development of new bioactive molecules. mdpi.com The this compound structure provides a rigid and well-defined three-dimensional shape that can be systematically modified. Researchers can leverage its multiple reaction sites to synthesize derivatives and investigate how these structural changes affect biological activity, a process central to structure-activity relationship (SAR) studies. The compound is utilized in the pharmaceutical industry specifically for synthesizing biologically active molecules. indiamart.com

The development of novel anticancer agents is a major focus of medicinal chemistry. Bromo-substituted heterocyclic compounds are frequently used as intermediates in the synthesis of potential cancer therapeutics. For instance, derivatives of 5-bromo-7-azaindolin-2-one, which share the bromopyridine structural element, have been synthesized and evaluated for their antitumor activity. nih.gov Similarly, other complex heterocyclic structures derived from bromo-aryl precursors have shown significant anticancer activity against various cancer cell lines. mdpi.com The this compound molecule serves as a key building block, providing the necessary chemical framework to construct these larger, more complex molecules designed to interact with biological targets relevant to cancer.

Table 2: Research Findings on Related Structures

Compound Class Biological Target/Activity Research Focus Source
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs Tubulin inhibition; Anticancer activity Synthesis and in-silico studies of new anticancer agents. mdpi.com
5-Bromo-7-azaindolin-2-one derivatives Angiogenesis inhibition; Antitumor activity Structural modifications to improve potency against solid tumors. nih.gov

Antimicrobial and Antiviral Activity Investigations

The pyridine nucleus is a well-established pharmacophore in the design of antimicrobial and antiviral drugs. The precursor to the title compound, 2-Amino-5-bromo-3-nitropyridine (B172296), is noted as a versatile intermediate for synthesizing compounds with potential antimicrobial and anti-inflammatory properties. chemimpex.cominnospk.com

Studies on other classes of compounds have demonstrated that the inclusion of bromine and nitro groups can have a significant impact on antimicrobial efficacy. nih.gov For example, certain flavonoid derivatives featuring these substituents showed potent inhibitory activity against pathogenic bacteria. nih.gov In the context of antiviral research, the effect of halogenation can be complex; some studies have shown that 5-bromo substitution can enhance antiviral activity, while others have reported a reduction in efficacy compared to other substituents. nih.govnih.gov This highlights the context-dependent nature of SAR and underscores the need for direct biological evaluation of this compound to determine its specific antimicrobial and antiviral potential. To date, such specific data for this compound are not available in the public scientific literature.

Role in Nucleoside Analog Synthesis via Engineered Enzymes

Nucleoside analogs are a critical class of antiviral and anticancer drugs that function by interfering with the synthesis of nucleic acids. researchgate.net A modern and efficient method for producing these analogs is through enzymatic synthesis, which offers high regio- and stereoselectivity. mdpi.com This process often involves biocatalysts, such as engineered nucleoside phosphorylases or transglycosylases, that couple a modified nucleobase to a sugar moiety. nih.gov

Given its structure as a substituted aminopyridine, this compound could theoretically serve as a modified nucleobase in such enzymatic reactions. The enzymes involved in these pathways are often capable of accepting a wide range of unnatural substrates. mdpi.com The enzymatic incorporation of this compound onto a sugar backbone would create novel nucleoside analogs. These new molecules could then be evaluated for their therapeutic potential, particularly as inhibitors of viral or cellular polymerases. However, there are currently no specific studies in the reviewed literature that demonstrate the use of this compound as a substrate in enzyme-mediated nucleoside analog synthesis.

Potential in Neurological and Other Therapeutic Areas

Pyridine-containing molecules are prevalent in drugs targeting the central nervous system (CNS) and other therapeutic areas. The pyridine ring is a versatile scaffold capable of interacting with a wide range of biological receptors and enzymes. While broad research exists on the therapeutic potential of various chemical classes in treating neurological disorders, such as neurodegenerative diseases and neuroinflammation, specific investigations into this compound for these conditions are lacking. frontiersin.orgmdpi.commdpi.com Its potential in this or other therapeutic fields remains an open area for future research, pending initial screening and biological evaluation.

Environmental Considerations and Degradation Studies

As an aromatic amine, the environmental fate of this compound, particularly its atmospheric degradation, is of significant interest. The presence of amine functionalities makes it susceptible to chemical transformations in the atmosphere that can lead to the formation of harmful secondary pollutants. frontiersin.org

Atmospheric Degradation of Amines and Nitrosamine/Nitramine Formation

The primary pathway for the atmospheric degradation of amines is initiated by reaction with the hydroxyl radical (OH•), which is abundant in the sunlit troposphere. This reaction proceeds via the abstraction of a hydrogen atom from the amine. For this compound, a secondary amine, there are two main sites for H-atom abstraction:

From the N-H bond of the amino group: This forms a stabilized amino radical.

From a C-H bond of the N-methyl group: This forms a carbon-centered radical.

The resulting amino radical ((R)2N•) is of particular concern as it can react with ambient nitrogen oxides (NOx) to form potentially carcinogenic N-nitrosamines and N-nitramines. nih.gov The general order of reactivity for N-nitrosamine formation is secondary amines >> primary amines. sci-hub.st

The specific pathways are as follows:

Nitrosamine Formation: The amino radical reacts with nitrogen monoxide (NO) to form an N-nitrosamine.

Nitramine Formation: The amino radical reacts with nitrogen dioxide (NO2) to form an N-nitramine.

While nitramines are generally stable in the atmosphere, nitrosamines can undergo photolysis (degradation by sunlight). However, they can persist in aerosols, posing a potential risk to human health and the environment.

ReactantAtmospheric SpeciesIntermediate RadicalFinal ProductProduct Class
This compoundOH•, then NO5-Bromo-3-nitro-N-(pyridin-2-yl)methylaminyl radical5-Bromo-N-methyl-N-nitroso-3-nitropyridin-2-amineN-Nitrosamine
OH•, then NO₂5-Bromo-3-nitro-N-(pyridin-2-yl)methylaminyl radicalN-(5-bromo-3-nitropyridin-2-yl)-N-methylnitramideN-Nitramine
Table 1. Postulated atmospheric reaction pathways for this compound leading to the formation of N-nitrosamine and N-nitramine derivatives.

Environmental Fate in Water and Soil (General amine context)

The behavior of this compound in aquatic and terrestrial environments has not been specifically investigated. However, the environmental fate of other aminopyridines can offer a general context for potential degradation and transport processes.

No specific data on the hydrolytic degradation of this compound is available. Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of the bromo and amino substituents on the nitropyridine ring to hydrolysis under various pH and temperature conditions would need to be experimentally determined to assess its persistence in aqueous environments.

There is no available information linking this compound to emissions from industrial processes such as carbon dioxide (CO2) capture. While some amine-based solvents are used in CO2 capture technologies and can lead to emissions, the use of this specific compound in such applications is not documented. Research in this area would first need to establish its use in relevant industrial processes before its emission potential could be assessed.

Emerging Applications and Interdisciplinary Research

While specific emerging applications for this compound are not detailed in current literature, the functional groups present on the molecule suggest its potential as an intermediate in the synthesis of more complex molecules. Substituted nitropyridines are known building blocks in the development of pharmaceuticals and agrochemicals. The presence of a bromine atom allows for cross-coupling reactions, while the amino and nitro groups can be chemically modified to create a variety of derivatives. Interdisciplinary research could explore the synthesis of novel compounds with potential biological activity starting from this compound and screen them for applications in medicine or materials science.

Conclusion and Future Research Perspectives

Summary of Key Research Findings

Research specifically focused on 5-Bromo-N-methyl-3-nitropyridin-2-amine is exceptionally limited. The primary available information is centered on its identity as a chemical reagent. It is cataloged with the CAS Number 70232-59-6, a molecular formula of C₆H₆BrN₃O₂, and a molecular weight of 232.03 g/mol . sigmaaldrich.com Commercial suppliers offer the compound, indicating its availability for research purposes, though it is often supplied without extensive analytical data, suggesting its use is primarily in early-stage discovery. sigmaaldrich.com

A notable application of this compound has been documented in a European patent. googleapis.com The patent describes its use as a reactant in a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds. In this context, the compound served as a starting material for the synthesis of more complex molecules with potential therapeutic applications as deubiquitinating enzyme (DUB) inhibitors. googleapis.com This singular example underscores its utility as a synthetic intermediate in medicinal chemistry.

Beyond this, the body of scientific literature dedicated exclusively to the synthesis, characterization, and application of this compound is sparse.

Identification of Knowledge Gaps

The current scientific understanding of this compound is characterized by significant knowledge gaps. The lack of dedicated research publications means that fundamental aspects of this compound remain unexplored.

Key areas where information is critically lacking include:

Optimized Synthesis: While the compound is commercially available, detailed and optimized synthetic routes are not readily found in peer-reviewed literature. Information regarding reaction yields, purification methods, and scalability is not publicly documented.

Physicochemical Properties: Comprehensive data on its physical and chemical properties, such as solubility in various solvents, melting point, pKa, and crystallographic structure, are not available.

Spectroscopic Data: A complete and publicly accessible database of its spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is not established.

Chemical Reactivity: Aside from its use in a Suzuki coupling reaction, its reactivity profile remains largely uninvestigated. Understanding how the interplay of the bromo, nitro, and N-methylamino groups influences its reactivity is crucial for its application as a building block in organic synthesis.

Biological Activity: There are no published studies on the biological or pharmacological activities of this compound itself. Its potential as a bioactive molecule is entirely unknown.

Toxicological Profile: No information is available regarding its toxicity, mutagenicity, or other safety-related parameters.

Proposed Future Research Directions

The extensive knowledge gaps surrounding this compound present numerous opportunities for future research. A systematic investigation of this compound could reveal novel chemistry and potential applications.

Future research should focus on developing and optimizing synthetic routes to this compound. This could involve exploring different starting materials and reaction conditions to improve yield, reduce cost, and enhance safety. Comparative studies of different synthetic strategies would be valuable for chemists seeking to utilize this compound.

The single documented use of this compound in a Suzuki coupling reaction opens the door for more in-depth mechanistic studies. Research could investigate the kinetics and mechanism of this and other cross-coupling reactions. Furthermore, exploring its reactivity in other common organic transformations, such as nucleophilic aromatic substitution (SNAr) of the bromo or nitro group, would provide a more complete picture of its synthetic utility.

Computational chemistry offers a powerful tool to predict the properties and potential activities of understudied molecules. researchgate.net Future work could involve:

Density Functional Theory (DFT) Calculations: To determine the compound's electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential map. This would provide insights into its reactivity and potential interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By comparing its computed properties with those of known bioactive 2-aminopyridine (B139424) derivatives, it may be possible to predict potential biological activities and guide experimental screening.

Given that related substituted 2-aminopyridines and nitropyridines have shown a range of biological activities, a broad screening of this compound is warranted. nih.govmdpi.comnih.gov Potential areas for investigation include:

Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine (B92270) core. Screening against a panel of kinases could reveal potential anticancer or anti-inflammatory activity.

Nitric Oxide Synthase (NOS) Inhibition: Substituted 2-aminopyridines have been identified as inhibitors of NOS, an enzyme implicated in various physiological and pathological processes. nih.gov

Antimicrobial Activity: The unique combination of functional groups might confer antimicrobial properties. Screening against a panel of bacteria and fungi could be a fruitful avenue of research.

The following table summarizes the key areas for future research and their potential impact.

Research DirectionRationalePotential Impact
Novel Synthetic Pathways Lack of optimized and documented synthetic routes.Increased accessibility for researchers; cost-effective production.
Mechanistic Studies Limited understanding of its chemical reactivity.Expansion of its utility as a versatile synthetic building block.
Computational Modeling No theoretical studies on its structure and properties.Prediction of reactivity and biological activity to guide experimental work.
Biological Screening No data on its pharmacological effects.Discovery of novel therapeutic agents for various diseases.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-N-methyl-3-nitropyridin-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via halogenated pyridine intermediates. Common routes include:
  • Suzuki-Miyaura cross-coupling : Reacting 5-bromo-3-nitropyridin-2-amine derivatives with methylboronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents (e.g., THF or DMF) at 80–100°C .
  • N-methylation : Direct methylation of the amine group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents .
    Optimization : Use factorial design to systematically vary parameters (catalyst loading, solvent polarity, temperature) and monitor yields via HPLC or GC-MS. For example, increasing Pd catalyst concentration (0.5–2 mol%) can enhance coupling efficiency .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key peaks include:
  • Aromatic protons at δ 8.2–8.5 ppm (pyridine ring) and δ 3.0–3.2 ppm (N-methyl group) .
  • Nitro group (NO₂) absence in proton spectrum but visible in ¹³C (δ ~150 ppm for nitro-attached carbon).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 245 (C₆H₆BrN₃O₂⁺) with isotopic pattern characteristic of bromine .
  • Melting Point : Compare observed values (e.g., 189–190°C) with literature data to assess purity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight, light-resistant containers at –20°C to prevent decomposition. Label with hazard codes (e.g., GHS07 for irritant) .
  • Waste Disposal : Neutralize with dilute NaOH before disposal in halogenated waste containers .

Q. How is this compound utilized as a chemical intermediate in pharmaceutical research?

  • Methodological Answer : The bromine and nitro groups serve as reactive handles for further functionalization:
  • Nucleophilic substitution : Replace bromine with amines or thiols to create analogs for structure-activity relationship (SAR) studies .
  • Reduction of nitro group : Catalytic hydrogenation (H₂/Pd-C) yields amine intermediates for antitumor or antimicrobial agents .

Advanced Research Questions

Q. How can contradictions in reported synthetic pathways be resolved (e.g., competing N-methylation vs. ring substitution)?

  • Methodological Answer :
  • Mechanistic studies : Use isotopic labeling (e.g., CD₃I for methylation) to track reaction pathways via ¹H NMR .
  • Kinetic analysis : Compare reaction rates under varying temperatures (25–100°C) to identify dominant pathways. For example, N-methylation may dominate at lower temperatures, while ring substitution occurs at higher temperatures .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic (bromine) and nucleophilic (nitro group) sites. Software like Gaussian or ORCA can model transition states for Suzuki coupling .
  • Molecular docking : Predict binding affinity of derivatives to biological targets (e.g., kinase enzymes) using AutoDock Vina to prioritize synthesis .

Q. How can structure-activity relationship (SAR) studies optimize biological activity in derivatives?

  • Methodological Answer :
  • Library synthesis : Prepare analogs by replacing bromine with Cl, F, or CF₃, and nitro with NH₂ or CN. Test antimicrobial activity via MIC assays (e.g., against E. coli or S. aureus) .
  • QSAR modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate substituents with activity .

Q. What experimental designs minimize byproducts in large-scale synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Apply a 2³ factorial design to optimize:
FactorLow (-1)High (+1)
Temperature70°C90°C
Catalyst (Pd)0.5 mol%1.5 mol%
SolventTHFDMF
Analyze interactions using ANOVA to identify optimal conditions .
  • Inline IR monitoring : Track reaction progress to halt at maximal yield, reducing over-reaction byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.